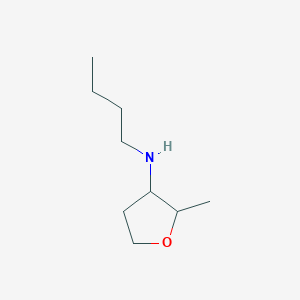

N-butyl-2-methyloxolan-3-amine

Description

N-Butyl-2-methyloxolan-3-amine (CAS: 1550260-21-3) is a tertiary amine featuring a tetrahydrofuran (oxolane) ring substituted with a methyl group at position 2 and a butylamine group at position 3. Its molecular formula is C₉H₁₉NO, with a molecular weight of 157.25 g/mol (calculated). This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, owing to its amine functionality and structural versatility.

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

N-butyl-2-methyloxolan-3-amine |

InChI |

InChI=1S/C9H19NO/c1-3-4-6-10-9-5-7-11-8(9)2/h8-10H,3-7H2,1-2H3 |

InChI Key |

DRSRMKBASNWGFT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1CCOC1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-methyloxolan-3-amine typically involves the reaction of butylamine with 2-methyloxirane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-methyloxolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxolanes, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-butyl-2-methyloxolan-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-2-methyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of N-Butyl-2-methyloxolan-3-amine and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |

|---|---|---|---|---|---|

| This compound | 1550260-21-3 | C₉H₁₉NO | 157.25 | Butylamine, 2-methyloxolane | Flexible aliphatic chain, tertiary amine |

| N-(3-Bromophenyl)-2-methyloxolan-3-amine | 1546098-17-2 | C₁₁H₁₄BrNO | 256.14 | 3-Bromophenyl, 2-methyloxolane | Aromatic bromine substituent |

| N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | - | C₁₄H₁₂BrN₂O₂ | 335.17 | Bromophenyl, pyridone-carboxamide | Planar π-conjugation, hydrogen bonding |

| Butyl[3-(oxolan-2-ylmethoxy)propyl]amine | 2377005-23-5 | C₁₂H₂₅NO₂ | 215.33 | Oxolan-2-ylmethoxypropyl, butylamine | Ether linkage, extended alkyl chain |

Key Observations :

Substituent Effects: The N-butyl group in the primary compound imparts lipophilicity, enhancing solubility in non-polar solvents compared to the brominated aromatic analogs . The 3-bromophenyl substituent in N-(3-Bromophenyl)-2-methyloxolan-3-amine introduces steric bulk and electronic effects (e.g., electron-withdrawing Br), which may influence reactivity in cross-coupling reactions .

Hydrogen Bonding and Conformation :

- The pyridone-carboxamide analog () forms centrosymmetric dimers via N–H···O hydrogen bonds, enabling planar π-conjugation. This contrasts with the tertiary amine in this compound, which lacks strong hydrogen-bonding capacity .

- The oxolane ring in all compounds contributes to conformational rigidity, though the butyl chain in the primary compound allows greater flexibility .

Synthetic Routes :

- The brominated analogs ( and ) are synthesized via nucleophilic substitution or condensation reactions, often involving halogenated anilines or pyridine derivatives .

- This compound is likely prepared through alkylation of 2-methyloxolan-3-amine with butyl halides, though explicit synthetic details are absent in the evidence .

Physicochemical and Application-Based Differences

Molecular Weight and Polarity :

- The brominated analogs (256–335 g/mol) exhibit higher molecular weights than this compound (157 g/mol), impacting their diffusion rates and bioavailability.

- The ether-containing analog () has a higher molecular weight (215 g/mol) due to its extended alkyl chain, which may enhance thermal stability .

- Potential Applications: this compound: Likely used as a building block for surfactants or ligands in catalysis due to its amine functionality . Brominated Analogs: Suitable for Suzuki-Miyaura coupling reactions in medicinal chemistry, leveraging the bromine atom as a leaving group . Pyridone-carboxamide Analog: The planar structure and hydrogen-bonding capacity suggest utility in crystal engineering or as a kinase inhibitor precursor .

Biological Activity

N-butyl-2-methyloxolan-3-amine is an organic compound belonging to the oxolane family, characterized by its five-membered ring structure containing one oxygen atom. This compound has garnered attention in various fields due to its potential biological activities and applications in scientific research.

- Molecular Formula : C9H19NO

- Molecular Weight : 157.25 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CCCCNC1CCOC1C

| Property | Value |

|---|---|

| Molecular Formula | C9H19NO |

| Molecular Weight | 157.25 g/mol |

| IUPAC Name | This compound |

| InChI Key | DRSRMKBASNWGFT-UHFFFAOYSA-N |

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of butylamine with 2-methyloxirane, often facilitated by a Lewis acid catalyst. This process allows for the efficient formation of the oxolane ring through ring-opening reactions under controlled conditions. Industrially, continuous flow processes are employed to enhance yield and purity, utilizing advanced catalytic systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological responses. This mechanism suggests potential applications in biochemical assays and enzyme-substrate interaction studies.

Enzyme Interaction

This compound has been utilized in studies focusing on enzyme-substrate interactions. It serves as a probe in biochemical assays, allowing researchers to investigate the dynamics of enzymatic reactions and the effects of structural modifications on enzyme activity.

Case Studies and Research Findings

- Enzyme Activity Modulation : A study demonstrated that derivatives of oxolane compounds could inhibit certain enzymes involved in metabolic pathways, indicating a potential role for this compound in drug development targeting metabolic disorders .

- Biochemical Assays : In biochemical assays, this compound was tested for its ability to affect enzyme kinetics. Results showed that it could alter the reaction rates of specific enzymes, suggesting its utility in further exploring enzyme mechanisms and developing enzyme inhibitors.

- Structural Analog Studies : Comparisons with similar compounds revealed that structural modifications significantly impacted biological activity. For instance, replacing the butyl group with other alkyl chains altered the binding affinity to target enzymes, providing insights into structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.